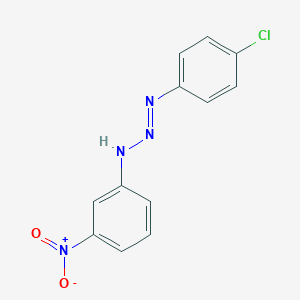![molecular formula C8H10N3O2+ B420535 1-(CARBAMOYLMETHYL)-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM](/img/structure/B420535.png)
1-(CARBAMOYLMETHYL)-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(CARBAMOYLMETHYL)-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a chemical compound with a unique structure that includes a pyridinium ring, an amino group, and a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CARBAMOYLMETHYL)-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the reaction of 2-oxoethylamine with pyridine-3-carbaldehyde under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(CARBAMOYLMETHYL)-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学的研究の応用
1-(CARBAMOYLMETHYL)-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(CARBAMOYLMETHYL)-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
- N-(2-amino-2-oxoethyl)acrylamide
- N-(carbamoylmethyl)acrylamide
- N-acryloylglycinamide
Uniqueness
1-(CARBAMOYLMETHYL)-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its specific combination of functional groups and the presence of a pyridinium ring. This structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C8H10N3O2+ |
|---|---|
分子量 |
180.18g/mol |
IUPAC名 |
2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C8H9N3O2/c9-8(12)6-11-3-1-2-7(5-11)4-10-13/h1-5H,6H2,(H2-,9,12,13)/p+1/b10-4+ |
InChIキー |
ATNMOTQBQHVJQU-ONNFQVAWSA-O |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)N)C=NO |
異性体SMILES |
C1=CC(=C[N+](=C1)CC(=O)N)/C=N/O |
正規SMILES |
C1=CC(=C[N+](=C1)CC(=O)N)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420453.png)


![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420456.png)
![4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420457.png)


![N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B420463.png)
![1',3',3'-trimethyl-5'-nitro-spiro(3H-benzo[f]chromene-3,2'-indoline)](/img/structure/B420465.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B420469.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B420470.png)
![4-methoxybenzaldehyde {4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B420472.png)
![1-[2-chloro-6-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B420473.png)

